Pivampicillin pamoate
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Overview
Description
Pivampicillin pamoate is a pivaloyloxymethyl ester of ampicillin. It is a prodrug designed to enhance the oral bioavailability of ampicillin due to its greater lipophilicity compared to ampicillin . This compound is used to treat various bacterial infections by converting to the active form, ampicillin, in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pivampicillin pamoate is synthesized by esterifying ampicillin with pivalic acid. The reaction involves the use of pivaloyloxymethyl chloride and ampicillin in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Pivampicillin pamoate undergoes hydrolysis in the body to release the active drug, ampicillin, along with pivalic acid and formaldehyde . The hydrolysis is catalyzed by non-specific esterases present in most body tissues.
Common Reagents and Conditions:
Hydrolysis: Water and esterases.
Esterification: Pivaloyloxymethyl chloride, ampicillin, triethylamine, dichloromethane.
Major Products:
Hydrolysis: Ampicillin, pivalic acid, formaldehyde.
Scientific Research Applications
Pivampicillin pamoate is primarily used in the field of medicine to treat bacterial infections. It is effective against a variety of gram-positive and gram-negative bacteria, including streptococci, pneumococci, staphylococci, Haemophilus influenzae, Neisseria gonorrhoeae, Escherichia coli, and Proteus mirabilis . Its enhanced oral bioavailability makes it a valuable antibiotic for treating respiratory tract infections, ear, nose, and throat infections, gynecological infections, and urinary tract infections .
Mechanism of Action
Pivampicillin pamoate is a prodrug that is converted to ampicillin in the body. Ampicillin exerts its bactericidal action by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This leads to the weakening of the cell wall and ultimately the lysis of the bacterial cell .
Comparison with Similar Compounds
Bacampicillin: Another ester prodrug of ampicillin designed to improve oral bioavailability.
Talampicillin: A prodrug of ampicillin with similar properties.
Pivmecillinam: A pivaloyloxymethyl ester of mecillinam, used to treat urinary tract infections.
Uniqueness: Pivampicillin pamoate is unique due to its specific esterification with pivalic acid, which significantly enhances its lipophilicity and oral bioavailability compared to other ampicillin prodrugs . This makes it particularly effective for oral administration, providing a convenient and efficient treatment option for bacterial infections.
Properties
CAS No. |
39030-72-3 |
---|---|
Molecular Formula |
C67H74N6O18S2 |
Molecular Weight |
1315.5 g/mol |
IUPAC Name |
4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C23H16O6.2C22H29N3O6S/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;2*1-21(2,3)20(29)31-11-30-19(28)15-22(4,5)32-18-14(17(27)25(15)18)24-16(26)13(23)12-9-7-6-8-10-12/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2*6-10,13-15,18H,11,23H2,1-5H3,(H,24,26)/t;2*13-,14-,15+,18-/m.11/s1 |
InChI Key |
RYPIBFIQHKWKBM-WDPVPZODSA-N |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
Origin of Product |
United States |
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